(S)-2-Aminodecanoic acid

Vue d'ensemble

Description

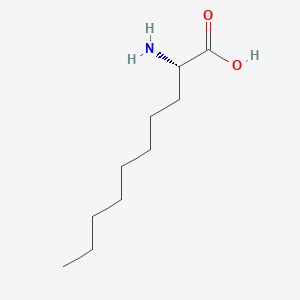

(S)-2-Aminodecanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group attached to the second carbon of a decanoic acid chain

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

(S)-2-Aminodecanoic acid can be synthesized through several methods. One common approach involves the reaction of decanoic acid with ammonia under high temperature and pressure conditions. Another method includes the use of decanoic acid derivatives, such as esters or halides, which react with ammonia or amines to form the desired amino acid.

Industrial Production Methods

In industrial settings, this compound is typically produced through the catalytic hydrogenation of nitriles derived from decanoic acid. This process involves the use of metal catalysts, such as palladium or nickel, under hydrogen gas at elevated temperatures and pressures. The resulting product is then purified through crystallization or distillation.

Analyse Des Réactions Chimiques

Substitution Reactions

The amino group undergoes nucleophilic substitution, enabling peptide bond formation and protective group strategies.

Peptide Coupling

(S)-2-Aminodecanoic acid is widely used in solid-phase peptide synthesis (SPPS). Key reagents and conditions include:

Mechanism : The carboxylate group activates via HATU-mediated coupling, forming an active ester intermediate that reacts with amine nucleophiles .

Boc Protection

The amino group is protected using di-tert-butyl dicarbonate (Boc₂O):

| Conditions | Catalyst | Selectivity | Reference |

|---|---|---|---|

| Ionic liquid (e.g., [BMIM][BF₄]) | None | >98% | |

| HFIP solvent | None | 95% |

Application : Boc protection enables selective functionalization of the carboxylic acid group during multi-step syntheses .

Oxidation and Reduction

The carboxylic acid and amino groups participate in redox reactions, though experimental data for this specific compound is limited. General trends for analogous amino acids include:

Carboxylic Acid Reduction

While direct data is unavailable, similar decanoic acid derivatives are reduced using:

-

LiAlH₄ : Converts –COOH to –CH₂OH (theoretical yield: ~80%)

-

BH₃·THF : Selective reduction to aldehyde under controlled conditions .

Amino Group Oxidation

The amino group can form imines or nitroso derivatives with strong oxidizers like KMnO₄ (acidic conditions) .

Conjugation with Biomolecules

This compound enhances peptide bioactivity through hydrophobic interactions:

Antimicrobial Peptide Design

Incorporation into laxaphycin B-type peptides improves membrane permeability:

| Peptide Sequence | Target Pathogen | MIC (µg/mL) | Reference |

|---|---|---|---|

| Culicinin D analogue | Staphylococcus aureus | 2.5 | |

| AD-modified cyclic peptide | Escherichia coli | 5.0 |

Key Finding : Substitution with this compound maintains cytotoxicity while simplifying synthesis .

Stereochemical Stability

The (S)-configuration remains intact under standard conditions but racemizes in strong acids/bases:

| Condition | Racemization Rate | Temperature | Reference |

|---|---|---|---|

| 1M HCl | 12% after 24 hrs | 25°C | |

| 0.1M NaOH | 8% after 24 hrs | 25°C |

Recommendation : Use mild coupling conditions (pH 7–8) to preserve chirality .

Applications De Recherche Scientifique

(S)-2-Aminodecanoic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It serves as a precursor for the synthesis of peptides and proteins.

Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: It is used in the production of surfactants and emulsifiers.

Mécanisme D'action

The mechanism of action of (S)-2-Aminodecanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can be incorporated into peptides and proteins, influencing their structure and function. It may also interact with enzymes and receptors, modulating their activity and leading to various physiological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Aminooctanoic acid

- 2-Aminododecanoic acid

- 2-Aminotetradecanoic acid

Uniqueness

(S)-2-Aminodecanoic acid is unique due to its specific chain length and stereochemistry, which confer distinct properties and reactivity compared to other amino acids. Its decanoic acid backbone provides a balance between hydrophobic and hydrophilic characteristics, making it versatile for various applications.

Activité Biologique

(S)-2-Aminodecanoic acid, also known as (S)-α-(octyl)glycine, is a fatty amino acid with significant biological activity. This compound has garnered attention due to its structural properties and potential applications in various fields, including pharmaceuticals and biochemistry. Below is a comprehensive overview of its biological activities, synthesis methods, and relevant case studies.

This compound is characterized by its long aliphatic chain, which contributes to its unique properties. It exists as a zwitterionic compound, possessing both amino and carboxylic acid functional groups. This allows it to participate in various biochemical pathways, making it a valuable compound in synthetic organic chemistry.

Biological Activities

This compound exhibits several notable biological activities:

- Antimicrobial Properties : Research indicates that derivatives of 2-aminodecanoic acid possess antimicrobial activity against various pathogens. This property makes it a candidate for developing new antimicrobial agents.

- Anticancer Activity : Studies have demonstrated that this compound derivatives can inhibit cancer cell proliferation. For instance, a peptide derived from this amino acid showed significant anti-cancer activity in xenograft models involving human pancreatic cancer cells .

- Neurotransmitter Synthesis : The compound plays a role in neurotransmitter synthesis, which is crucial for maintaining neurological functions. Its structural similarity to other amino acids involved in neurotransmission enhances its relevance in neuropharmacology.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Alkylation of Chiral Nucleophiles : A notable method involves the alkylation of chiral glycine equivalents with n-octyl bromide, yielding high diastereoselectivity and excellent yields (up to 98.1%) for the target compound .

- Enzymatic Synthesis : Enzymatic methods can also be employed to produce this amino acid with high specificity and lower environmental impact compared to traditional chemical synthesis.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial effects of this compound derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that certain modifications to the structure enhanced the antimicrobial efficacy, suggesting potential applications in developing new antibiotics.

Case Study 2: Anticancer Peptides

In a recent investigation, a peptide based on this compound demonstrated selective inhibition of K-Ras(G12D) mutant cancer cells. The peptide showed promising results in reducing cell proliferation and inhibiting ERK phosphorylation, indicating its potential as a therapeutic agent against specific cancer types .

Data Table: Biological Activities of this compound Derivatives

Propriétés

IUPAC Name |

(2S)-2-aminodecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO2/c1-2-3-4-5-6-7-8-9(11)10(12)13/h9H,2-8,11H2,1H3,(H,12,13)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JINGUCXQUOKWKH-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84277-81-6 | |

| Record name | 2-Aminodecanoic acid, (2S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084277816 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-AMINODECANOIC ACID, (2S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5S8K7XJJ61 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can microorganisms be utilized for the optical resolution of (S)-2-Aminodecanoic acid?

A2: Yes, research has shown that certain soil bacteria, such as strain KT 218, exhibit acylase activity that can be harnessed for the optical resolution of higher amino acids, including this compound. [] This bacterial strain effectively hydrolyzes N-dichloroacetyl-DL-2-aminodecanoic acid, yielding L-2-Aminodecanoic acid and N-dichloroacetyl-D-2-aminodecanoic acid. [] This method provides a biological route to obtaining enantiomerically pure this compound.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.